molecular formula C8H8ClNO2 B14836595 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone

1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone

Cat. No.: B14836595
M. Wt: 185.61 g/mol
InChI Key: AMADFBLIWUKMEA-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-hydroxypyridine, followed by the introduction of an ethanone group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity, gene expression, and cellular function. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:

    2-Chloromethyl-4-hydroxypyridine: Similar structure but with the chloromethyl group at a different position.

    4-Hydroxy-3-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.

    5-Chloromethyl-2-hydroxypyridine: Another positional isomer with distinct chemical properties

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-acetyl-5-(chloromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-3-6(2-9)8(7)12/h3-4H,2H2,1H3,(H,10,12)

InChI Key

AMADFBLIWUKMEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)CCl

Origin of Product

United States

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